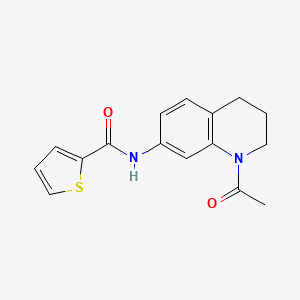

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

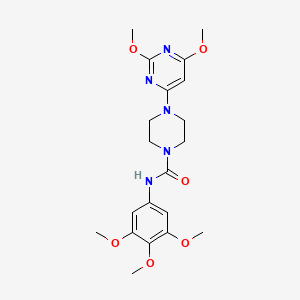

“N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds . Thiophene-based analogs, such as this compound, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives, like “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide”, often involves the cyclization of precursor compounds . For instance, one strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis

The molecular structure of “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide” and similar compounds can be characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectroscopy . Density functional theory (DFT) can be used to study the molecular and electronic properties of the synthesized products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide” often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique

Synthesis and Reactivity

- The compound and its derivatives have been explored for their synthesis and reactivity, particularly focusing on the formation of various substituted derivatives through reactions such as condensation, nitration, sulfonation, bromination, formylation, and acylation. These processes contribute to the development of novel organic compounds with potential applications in drug development and materials science (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Anticancer and Chemoresistance Overcoming

- Certain derivatives have been found to overcome cancer chemoresistance through inhibition of angiogenesis and efflux pump activity, demonstrating potential as anticancer agents. This highlights the therapeutic applications of these compounds in enhancing the efficacy of chemotherapeutic drugs and in the development of new cancer treatments (Mudududdla et al., 2015).

Antimicrobial and Antitubercular Activities

- Novel carboxamide derivatives of quinolones have shown promising antibacterial, antifungal, and antitubercular activities. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and tuberculosis (Kumar, Fernandes, & Kumar, 2014).

Enzyme Inhibition for Therapeutic Applications

- Research into benzothiophene derivatives as inhibitors of specific enzymes, such as phosphodiesterase 10A (PDE10A), has unveiled compounds with significant inhibitory activity. These findings are relevant for the development of drugs targeting neurological and psychiatric disorders (Kawamoto et al., 2019).

Material Science and Optical Properties

- Studies on the synthesis and optical properties of functionally substituted derivatives reveal their potential applications in materials science, such as in the development of fluorescent dyes and sensors. The high fluorescence quantum yields of these compounds indicate their utility in various technological applications, including as invisible ink dyes (Bogza et al., 2018).

Corrosion Inhibition

- Carboxamide derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating the potential of these compounds in industrial applications to protect metals against corrosion (Erami et al., 2019).

Orientations Futures

Thiophene-based analogs, such as “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide”, continue to be a topic of interest in medicinal chemistry due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods, exploring their biological effects, and developing advanced compounds with a variety of biological effects .

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11(19)18-8-2-4-12-6-7-13(10-14(12)18)17-16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBBODZPRAUWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2666585.png)

![[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol](/img/structure/B2666587.png)

![(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide](/img/structure/B2666590.png)

![3-(Aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B2666591.png)

![N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide](/img/structure/B2666593.png)

![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/no-structure.png)

![N-(6-Chloro-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2666607.png)